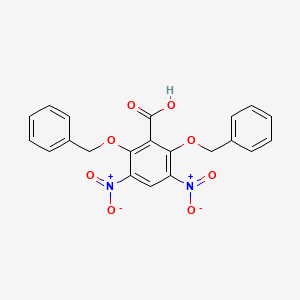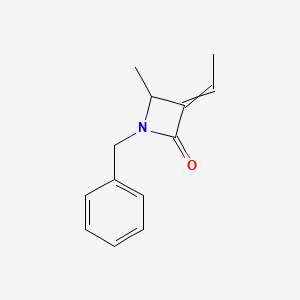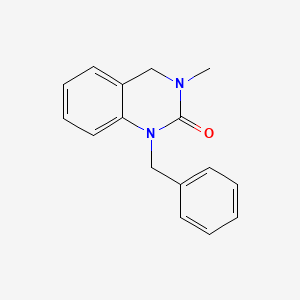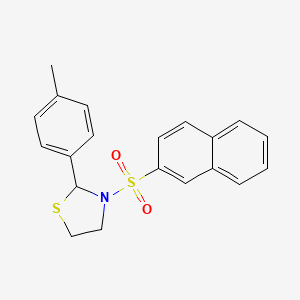
Benzenamine, 2,6-diethynyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,6-diethynyl-4-nitro- is an organic compound with the molecular formula C10H6N2O2 It is a derivative of benzenamine (aniline) with ethynyl groups at the 2 and 6 positions and a nitro group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-diethynyl-4-nitro- typically involves multi-step organic reactions. One common method is the nitration of 2,6-diethynylaniline.
Industrial Production Methods
Industrial production of Benzenamine, 2,6-diethynyl-4-nitro- may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2,6-diethynyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in hydrochloric acid (Fe/HCl) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of meta-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2,6-diethynyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,6-diethynyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2,6-dimethyl-4-nitro-: Similar structure but with methyl groups instead of ethynyl groups.
Benzenamine, N,N-dimethyl-4-nitro-: Contains dimethylamino groups instead of ethynyl groups.
Nitrobenzene: A simpler compound with only a nitro group attached to the benzene ring.
Uniqueness
Benzenamine, 2,6-diethynyl-4-nitro- is unique due to the presence of both ethynyl and nitro groups, which impart distinct chemical and physical properties. The ethynyl groups enhance the compound’s reactivity and potential for forming complex structures, while the nitro group contributes to its electron-withdrawing characteristics and potential biological activity.
Eigenschaften
CAS-Nummer |
716380-66-4 |
|---|---|
Molekularformel |
C10H6N2O2 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
2,6-diethynyl-4-nitroaniline |
InChI |
InChI=1S/C10H6N2O2/c1-3-7-5-9(12(13)14)6-8(4-2)10(7)11/h1-2,5-6H,11H2 |
InChI-Schlüssel |
CEJWTEZAXXRWHB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC(=C1N)C#C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)





![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)


![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)

![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)
